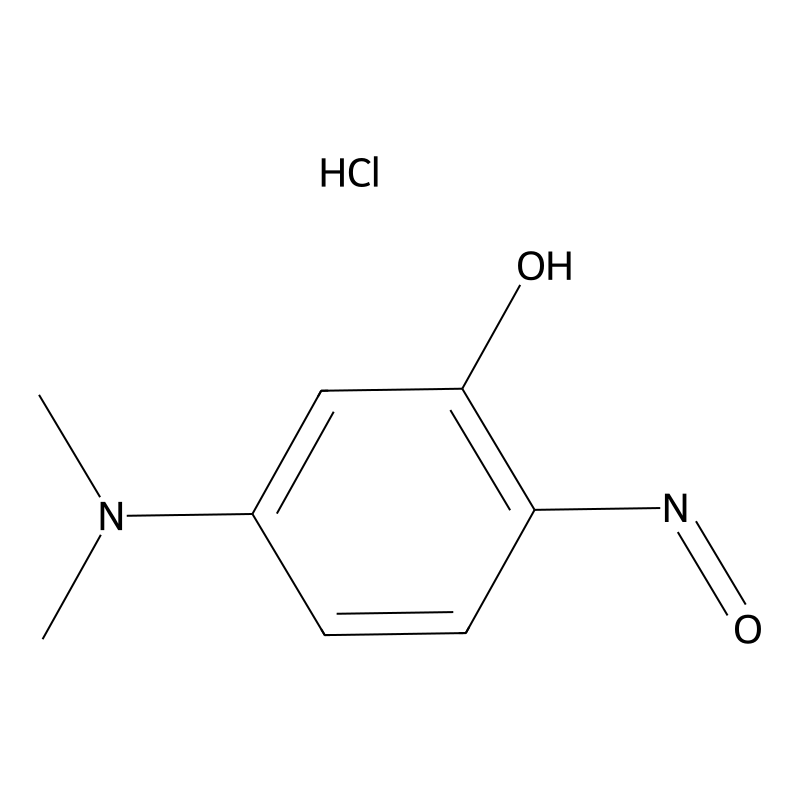

2-Nitroso-5-dimethylaminophenol Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Spectrophotometric Determination in Material Science

Application Summary: This compound is used for the spectrophotometric determination of iron in acrylic polymers and fibers. It’s particularly valuable because it allows for the detection of iron without the need for ashing techniques, which can be tedious and error-prone .

Methods of Application: The method involves the reaction of iron(II) with 2-Nitroso-5-dimethylaminophenol in an ethylene carbonate-water mixture. The iron(II) complex with the compound is stable at about pH 9, and its absorbance can be measured at 760 nm .

Results: The results include the precise determination of parts per million (ppm) amounts of iron in the samples. The method is noted for its simplicity, rapidity, selectivity, precision, and sensitivity, with a molar absorptivity of

3.9×104 L mol−1 cm−13.9 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}3.9×104 L mol−1 cm−1

.2-Nitroso-5-dimethylaminophenol Hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2 and a CAS number of 41317-10-6. This compound is characterized by its nitroso group, which is attached to a dimethylaminophenol structure. It is commonly used in various applications, particularly in photochemistry and as a reagent in organic synthesis. The compound appears as a hygroscopic solid that decomposes upon heating and has a melting point exceeding 165°C .

There is no documented research available on the mechanism of action of NDMA-HCl. Without a known biological function, a mechanism of action is not applicable in this context.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound [].

- Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

- Wash hands thoroughly after handling the compound.

- Properly dispose of waste according to local regulations [].

The synthesis of 2-Nitroso-5-dimethylaminophenol Hydrochloride can be achieved through various methods, including:

- Nitration: Starting from 5-dimethylaminophenol, nitration can be performed to introduce a nitro group, which is subsequently reduced to form the nitroso group.

- Direct Nitrosation: The compound can be synthesized by treating 5-dimethylaminophenol with sodium nitrite in acidic conditions, leading to the formation of the nitroso derivative.

- Hydrochloride Formation: The hydrochloride salt is typically formed by reacting the free base of 2-nitroso-5-dimethylaminophenol with hydrochloric acid .

2-Nitroso-5-dimethylaminophenol Hydrochloride finds applications in several fields:

- Photographic Development: It serves as a light-sensitive agent in photographic materials, where it acts as a reducing agent during development processes.

- Organic Synthesis: The compound is utilized as a reagent for synthesizing various organic compounds, particularly in dye chemistry.

- Research: It is employed in laboratory settings for studying reaction mechanisms involving nitroso compounds and their derivatives .

Several compounds are structurally or functionally similar to 2-Nitroso-5-dimethylaminophenol Hydrochloride. Here are some examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Amino-2-nitrophenol | Contains an amino group on the phenolic ring | Used as a precursor for dyes and pharmaceuticals |

| 2-Nitroaniline | Nitro group attached to an aniline structure | Known for its use in dye synthesis |

| 4-Dimethylaminobenzaldehyde | Aldehyde functional group present | Used as a reagent in organic synthesis |

Uniqueness of 2-Nitroso-5-dimethylaminophenol Hydrochloride

What sets 2-Nitroso-5-dimethylaminophenol Hydrochloride apart from these similar compounds is its specific combination of a nitroso group and a dimethylamino moiety, which provides unique reactivity patterns and applications in both photochemistry and organic synthesis. Its role as a light-sensitive agent distinguishes it from other compounds that may not exhibit such properties .

While the exact date of synthesis is not explicitly documented in available literature, the compound’s structural analogs, such as 5-dimethylamino-2-nitrosophenol, have historical relevance in chemical analysis. Early studies in the 20th century explored nitroso-phenolic derivatives for their reactivity with transition metals, including cobalt, as demonstrated in Japanese research focused on simple quantitative methods for cobalt determination. The hydrochloride salt form enhances solubility, making it suitable for aqueous applications.

Nomenclature, Classification, and Registry Information

The compound is classified as a nitroso aromatic amine derivative, with the hydrochloride counterion improving stability and handling.

Molecular Structure and Chemical Formula

The molecular formula is C₈H₁₁ClN₂O₂, with a molecular weight of 202.64 g/mol. The structure features:

- A phenolic ring with hydroxyl (-OH) and nitroso (-NO) groups at the 2- and 5-positions, respectively.

- A dimethylamino group (-N(CH₃)₂) adjacent to the nitroso group, contributing to electron-donating effects.

- A hydrochloride ion (Cl⁻) forming an ionic bond with the protonated amino group.

Key Structural Features

| Position | Functional Group | Role |

|---|---|---|

| 2 | Nitroso (-NO) | Electron-withdrawing, stabilizes charge |

| 5 | Dimethylamino (-N(CH₃)₂) | Electron-donating, enhances solubility |

| Hydrogen | Hydrochloride (HCl) | Protonation site for salt formation |

Physical and Chemical Properties

Physical Properties

Chemical Properties

- Reactivity: The nitroso group participates in redox reactions, while the dimethylamino group enhances complexation with metal ions.

- Acid-Base Behavior: Protonated dimethylamino group contributes to stability in acidic media.

- Thermal Stability: Decomposition pathways not fully characterized; requires controlled storage.

Identification Methods and Analytical Characterization

Analytical Techniques

Synthetic Verification

The compound is synthesized via nitrosation of 5-dimethylaminophenol using sodium nitrite in acidic conditions, followed by HCl treatment to form the hydrochloride salt. Purity is confirmed through non-aqueous titration (>98%).

Applications in Chemical Analysis

While not explicitly detailed in the provided sources, structural analogs of this compound are employed in:

- Metal Ion Detection: Cobalt determination via colorimetric methods.

- Coordination Chemistry: Studies on metalloporphyrin interactions, though selectivity challenges are noted.

This compound’s reactivity and solubility profile make it a candidate for further exploration in analytical chemistry and materials science.

The primary synthetic route for 2-nitroso-5-dimethylaminophenol hydrochloride involves the direct nitrosation of 5-dimethylaminophenol. This process follows the classical electrophilic aromatic substitution mechanism where nitrosonium ions (NO+) act as the electrophilic species [1] [2]. The nitrosation occurs preferentially at the para position relative to the hydroxyl group due to the strong electron-donating effect of the phenolic hydroxyl group, which activates the aromatic ring toward electrophilic attack [1].

The reaction mechanism involves the formation of nitrous acid in situ through the reaction of sodium nitrite with hydrochloric acid [3] [4]. The nitrous acid subsequently forms the nitrosonium ion (NO+), which attacks the electron-rich aromatic ring at the position para to the hydroxyl group [1] [2]. The dimethylamino group at the meta position provides additional electron density to the aromatic system through resonance effects, facilitating the nitrosation reaction [5].

A typical preparation involves dissolving 5-dimethylaminophenol in hydrochloric acid solution, followed by the careful addition of sodium nitrite solution at low temperatures (typically 0-5°C) [5] [3]. The reaction proceeds rapidly under these conditions, and the product can be isolated as the hydrochloride salt [6] [7]. The reaction conditions must be carefully controlled to prevent decomposition and ensure high yields [5].

Reaction Parameters and Optimization

The nitrosation reaction exhibits strong temperature dependence, with optimal yields obtained at temperatures between 0-5°C [3] [8]. At higher temperatures, competing reactions such as oxidation and decomposition become significant, leading to reduced yields and formation of unwanted byproducts [8]. The pH of the reaction medium is critical, with acidic conditions (pH 1-3) being essential for the formation of the nitrosonium ion [1] [2].

The stoichiometry of the reaction requires careful attention to the ratio of nitrite to substrate. Excess nitrite can lead to over-nitrosation or formation of multiple products, while insufficient nitrite results in incomplete conversion [5]. The optimal molar ratio of sodium nitrite to 5-dimethylaminophenol is typically 1:1 to 1.1:1 [5].

Direct Nitration Approaches

While nitrosation is the preferred method, direct nitration approaches have been explored as alternative synthetic routes. These methods typically involve the use of nitrating agents such as nitric acid or mixed acid systems [9] [10]. However, direct nitration often leads to the formation of nitro compounds rather than nitroso derivatives [9].

The mechanism of direct nitration differs fundamentally from nitrosation, involving the nitronium ion (NO2+) as the electrophilic species rather than the nitrosonium ion (NO+) [9]. This leads to different regioselectivity and product distribution patterns. In the case of dimethylaminophenol derivatives, direct nitration typically produces nitrophenol products rather than the desired nitroso compounds [9].

Some studies have investigated the use of specialized nitrating agents such as tert-butyl nitrite in specific solvent systems [10]. These approaches can show selectivity for phenolic substrates and may provide alternative pathways for introducing nitroso functionality [10]. However, the yields and selectivity are generally lower compared to classical nitrosation methods [10].

Optimization of Reaction Conditions

Temperature Control

Temperature optimization is crucial for maximizing yield and minimizing side reactions in the synthesis of 2-nitroso-5-dimethylaminophenol hydrochloride [11] [12]. The reaction exhibits optimal performance in the temperature range of 0-5°C, with the best results typically obtained at approximately 0°C [5] [3]. At temperatures below 0°C, the reaction rate becomes prohibitively slow, while temperatures above 10°C lead to rapid decomposition of the nitroso product [8].

The temperature dependence follows Arrhenius kinetics, with the rate constant increasing exponentially with temperature [12]. However, the competing decomposition reactions also accelerate at higher temperatures, creating an optimal temperature window for maximum yield [8]. Industrial processes typically maintain strict temperature control using ice baths or refrigerated reactors to ensure consistent product quality [13].

Pressure and Atmospheric Conditions

The nitrosation reaction is typically conducted at atmospheric pressure, as elevated pressures do not significantly improve yields [14]. However, the reaction atmosphere must be carefully controlled to prevent oxidation of the nitroso product [15]. Inert atmosphere conditions using nitrogen or argon can help preserve product stability during synthesis [15].

The elimination of headspace in reaction vessels has been shown to improve reaction consistency and allow for better control of reaction parameters [15]. This is particularly important for maintaining the proper concentration of nitrous acid and preventing loss of volatile nitrosating agents [15].

Solvent Systems and pH Control

The choice of solvent system significantly affects both reaction rate and product yield [16] [10]. Aqueous hydrochloric acid solutions are most commonly employed, providing both the acidic conditions necessary for nitrosonium ion formation and the chloride ions for salt formation [5] [3]. The concentration of hydrochloric acid must be optimized to balance reaction rate with product stability [3].

Alternative solvent systems including mixed aqueous-organic phases have been investigated [16]. Aprotic solvents such as acetonitrile or dichloromethane can be used in combination with acid sources, but generally provide lower yields compared to aqueous systems [17] [18].

Purification and Isolation Techniques

Crystallization Methods

The purification of 2-nitroso-5-dimethylaminophenol hydrochloride typically involves crystallization from the reaction medium [19] [20]. The compound exhibits favorable crystallization properties, forming well-defined crystals that can be separated from impurities [19]. However, the nitroso phenolic compound does not crystallize immediately from the reaction solution and requires considerable time for complete crystallization [19].

Recrystallization techniques are essential for obtaining high-purity material [21]. Common recrystallization solvents include water, aqueous ethanol, and dilute hydrochloric acid solutions [21]. The choice of recrystallization solvent affects both yield and purity, with aqueous systems generally providing the best balance [21].

The crystallization process can be enhanced through controlled cooling and seeding techniques [21]. Slow cooling from elevated temperatures allows for the formation of larger, purer crystals with better filtration characteristics [21]. Temperature-controlled crystallization protocols typically involve heating the solution to dissolve impurities, followed by controlled cooling to induce selective crystallization of the desired product [21].

Extraction and Washing Procedures

Extraction techniques play a crucial role in the purification process [22]. Liquid-liquid extraction using organic solvents such as dichloromethane or ethyl acetate can remove organic impurities [22]. However, the ionic nature of the hydrochloride salt requires careful consideration of extraction conditions [22].

Washing procedures using cold water or dilute acid solutions can remove inorganic impurities and unreacted starting materials [22]. The washing process must be optimized to minimize product loss while maximizing impurity removal [22]. Multiple washing steps with small volumes are generally more effective than single large-volume washes [22].

Column Chromatography and Advanced Purification

For high-purity applications, column chromatography techniques can be employed [22]. Silica gel chromatography using gradient elution systems provides excellent separation of the desired product from structurally similar impurities [22]. The polar nature of the hydrochloride salt requires careful optimization of mobile phase composition [22].

Advanced purification techniques including preparative HPLC can achieve purities exceeding 98% [23] [24]. These methods are particularly valuable for analytical standard preparation and research applications where high purity is essential [23].

Scale-up Considerations and Industrial Production

Process Development Strategy

The scale-up of 2-nitroso-5-dimethylaminophenol hydrochloride synthesis requires careful consideration of multiple factors including heat transfer, mass transfer, and reaction kinetics [13] [25]. The essential first principle in scale-up is ensuring that laboratory-scale equipment adequately represents the larger-scale process [25].

Industrial scale-up typically follows a staged approach progressing from laboratory scale (grams) through pilot scale (kilograms) to full production scale (tons) [13] [26]. Each scale transition requires validation of process parameters and optimization of equipment design [13]. The scale-up process must maintain product quality while achieving economic viability [13].

Heat Transfer and Mixing Considerations

Temperature control becomes increasingly challenging at larger scales due to reduced surface-to-volume ratios [13] [25]. Industrial reactors require sophisticated heat transfer systems including cooling jackets, internal cooling coils, or external heat exchangers to maintain the required temperature range [25] [27].

Mixing efficiency is critical for ensuring uniform reaction conditions and preventing local hot spots that could lead to product decomposition [25]. Agitation systems must be designed to provide adequate mixing while minimizing mechanical stress that could affect product quality [25]. Scale-up rules for mixing typically focus on maintaining constant power per unit volume or constant tip speed [25].

Economic and Environmental Considerations

Scale-up decisions must consider both economic factors and environmental impact [28]. Raw material costs, energy consumption, and waste generation all scale differently and must be optimized for commercial viability [28]. The use of recyclable solvents and minimization of waste streams are important considerations for sustainable production [28].

Equipment design must balance capital costs with operational efficiency [29]. Continuous flow processes may offer advantages over batch processing for certain scale ranges, providing better heat and mass transfer characteristics [29]. The choice between batch and continuous processing depends on production volume requirements and product specifications [29].

Quality Control and Analytical Methods

Industrial production requires robust analytical methods for quality control [23] [30]. High-performance liquid chromatography (HPLC) with thermal energy analyzer (TEA) detection provides sensitive and selective analysis of nitroso compounds [30] [24]. The molecular formula C₈H₁₁ClN₂O₂ and molecular weight of 202.64 g/mol serve as key identity parameters [23] [31].

Spectroscopic methods including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry provide comprehensive structural confirmation [30]. The compound exhibits characteristic spectroscopic properties with specific absorption bands corresponding to the nitroso functional group and dimethylamino substituent [32].